Cas no 74610-55-2 (Tylosin tartrate)

Tylosin tartrate 化学的及び物理的性質
名前と識別子
-
- tylosin tartrate
- TYLOSIN TARTRATE SALT
- tylosin hydrogen tartrate
- tylosin solution
- TYLOSIN TARTRATE CELL CULTURE TESTED
- Tylosin tartrate VETRANAL
- TYLOSIN TARTRATE(POWDER)
- Tylosin (tartrate)
- desmycosin tartrate
- Tylosin Tartarte
- tylosin tartrate soluble powder
- TYLOSINE TARTRATE
- Pharmasin
- 5P4625C51T
- Tylosin tartrate [USP]
- Tylosin tartrate (USP)
- DSSTox_RID_81236
- DSSTox_CID_25938
- DSSTox_GSID_45938
- Tylan soluble
- Tylan injectable
- Tylosin tartrate [MART.]
- Tylosin tartrate [WHO-DD]
- Tylosin tartrate [GREEN BOOK]
- C46H77NO17.C4H6O6
- Tox21_111461
- Tox21_113372
- 2772AH
- s3162
- D10033
- Tylosin tartrate,
- TYLOSIN TARTRATE [USP MONOGRAPH]
- Tylosin tartrate, powder, BioReagent, suitable for cell culture
- Q27262673
- UNII-5P4625C51T
- NSC-758961
- DTXCID1025938
- CHEMBL3189100
- Tylosin Soluble Powder
- HY-B0519
- NCGC00095162-01
- Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
- (10E,12E)-(3R,4S,5S,6R,8R,14S,15R)-14-((6-deoxy-2,3-di-O-methyl-beta-D-allopyranosyl)oxymethyl)-5-((3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-l-ribo-hexopyranosyl)-3-dimethylamino-beta-d-glucopyranosyl)oxy)-6-formylmethyl-3-hydroxy-4,8,12-trimet
- Tylosin Tartrate (Salt)
- TYLOSIN TARTRATE [USP-RS]
- NSC 758961
- Tylosin tartrate, VETRANAL(TM), analytical standard
- Tartrate, Tylosin
- Tylosin tartrate (MART.)
- CCG-213385
- TylovetSoluble
- CAS-74610-55-2
- DTXSID3045938
- 74610-55-2
- Tylovet Soluble
- AKOS030485973
- Tylosin tartrate, potency: >=800 units/mg tylosin
- 1405-54-5
- TYLOSIN TARTRATE (USP MONOGRAPH)
- EINECS 215-781-5
- TYLOSIN TARTRATE (USP-RS)
- NS00077229
- ICVKYYINQHWDLM-KBEWXLTPSA-N
- Tylosin tartrate
-
- MDL: MFCD07783824
- インチ: 1S/C46H77NO17.C4H6O6/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;5-1(3(7)8)2(6)4(9)10/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;1-,2-/m11/s1
- InChIKey: ICVKYYINQHWDLM-KBEWXLTPSA-N
- ほほえんだ: O1[C@]([H])(C([H])([H])[H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])O[C@]1([H])[C@@]([H])(C([H])([H])[H])[C@@]([H])(C([H])([H])C(=O)O[C@]([H])(C([H])([H])C([H])([H])[H])[C@]([H])(C([H])=C(C([H])([H])[H])C([H])=C([H])C([C@]([H])(C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C([H])=O)=O)C([H])([H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])OC([H])([H])[H])OC([H])([H])[H])O[H])O[H])N(C([H])([H])[H])C([H])([H])[H])O[C@@]1([H])C([H])([H])[C@](C([H])([H])[H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H].O([H])[C@@]([H])(C(=O)O[H])[C@]([H])(C(=O)O[H])O[H] |c:45,52|
計算された属性
- せいみつぶんしりょう: 1065.53558789g/mol
- どういたいしつりょう: 1065.53558789g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 24
- 重原子数: 74
- 回転可能化学結合数: 16
- 複雑さ: 1700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 354
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.0000
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: H2O: 50 mg/mL, clear, yellow-green
- PSA: 364.73000
- LogP: -0.94320
- じょうきあつ: No data available
- ようかいせい: まだ確定していません。
Tylosin tartrate セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H317;H334
- 警告文: P261;P280;P342 + P311
- WGKドイツ:3
- 危険カテゴリコード: R42/43
- セキュリティの説明: S22;S36/37;S45
- 福カードFコード:4.3-21
-
危険物標識:
- リスク用語:R42/43
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tylosin tartrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B0519-10mM*1 mL in DMSO |
Tylosin tartrate |
74610-55-2 | ≥98.0% | 10mM*1 mL in DMSO |
¥550 | 2024-04-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0861-200mg |
Tylosin tartrate |
74610-55-2 | 99.16% | 200mg |
¥ 923 | 2023-09-07 | |
TRC | T947655-5g |
Tylosin Tartrate |
74610-55-2 | 5g |
$ 167.00 | 2023-09-05 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30996-25g |
Tylosin Tartrate |
74610-55-2 | ,800U/mg | 25g |
¥290.00 | 2021-09-02 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30996-1g |
Tylosin Tartrate |
74610-55-2 | ,800U/mg | 1g |
¥55.00 | 2021-09-02 | |
eNovation Chemicals LLC | D619680-100g |
Tylosin tartrate |
74610-55-2 | 97% | 100g |
$240 | 2024-06-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11704-5g |
Tylosin tartrate |
74610-55-2 | 98% | 5g |
¥1293.00 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819943-5g |
Tylosin tartrate |
74610-55-2 | potency: ≥800 units/mg tylosin | 5g |
¥107.00 | 2022-09-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33380-1g |
Tylosin tartrate |
74610-55-2 | ,800U/mg | 1g |
¥54.0 | 2023-09-06 | |
TRC | T947655-25g |
Tylosin Tartrate |
74610-55-2 | 25g |
$221.00 | 2023-05-17 |
Tylosin tartrate 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Tylosin tartrateに関する追加情報
Introduction to Tylosin tartrate (CAS No. 74610-55-2) in Modern Pharmaceutical Applications
Tylosin tartrate, identified by the Chemical Abstracts Service Number (CAS No.) 74610-55-2, is a derivative of tylosin, a macrolide antibiotic with significant applications in both veterinary and pharmaceutical research. This compound has garnered attention due to its unique pharmacological properties and its role in addressing various microbial challenges. The tartaric acid salt form enhances solubility and bioavailability, making it a preferred choice in formulations designed for therapeutic intervention.
The mechanism of action of Tylosin tartrate revolves around its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This interference disrupts the translation process, ultimately leading to bacterial cell death. Its efficacy against a broad spectrum of Gram-positive bacteria, as well as some Gram-negative species, has positioned it as a critical component in the treatment of infections caused by resistant pathogens.
Recent advancements in microbiology have highlighted the importance of Tylosin tartrate in combating multidrug-resistant bacteria. Studies have demonstrated its effectiveness against strains resistant to conventional antibiotics, such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE). The compound's ability to penetrate biofilms, which are protective layers formed by bacteria, further underscores its potential in treating chronic infections.
In veterinary medicine, Tylosin tartrate is widely utilized to address respiratory infections, gastrointestinal disorders, and other bacterial infections in livestock and poultry. Its low toxicity profile and minimal side effects make it a suitable choice for long-term therapeutic regimens. Furthermore, research indicates that the tartaric acid salt formulation improves drug delivery, ensuring consistent therapeutic levels in the bloodstream.
The pharmaceutical industry has also explored novel applications of Tylosin tartrate beyond traditional antibiotic use. Emerging research suggests its potential in modulating immune responses and reducing inflammation. These properties may make it valuable in developing treatments for autoimmune diseases and chronic inflammatory conditions. Additionally, its anti-proliferative effects on certain cancer cell lines have been observed in preclinical studies, opening avenues for further investigation into oncology applications.
From a chemical perspective, the synthesis of Tylosin tartrate involves intricate organic transformations that ensure high purity and stability. The tartaric acid moiety not only enhances solubility but also contributes to the compound's pharmacokinetic profile. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the structural integrity and purity of the final product.
The regulatory landscape for Tylosin tartrate is governed by stringent guidelines to ensure safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have approved its use in veterinary medicine based on comprehensive clinical data. Ongoing research aims to expand its approval for human applications while adhering to ethical and safety standards.
In conclusion, Tylosin tartrate (CAS No. 74610-55-2) represents a cornerstone in modern antimicrobial therapy with diverse applications across veterinary and pharmaceutical domains. Its unique chemical properties, coupled with recent findings on its immunomodulatory potential, position it as a promising candidate for future medical breakthroughs. Continued research into its mechanisms of action and therapeutic applications will further solidify its role in addressing global health challenges.
74610-55-2 (Tylosin tartrate) 関連製品
- 108050-54-0(Tilmicosin)
- 1405-54-5(Tylosin tartrate)
- 328898-40-4(Tildipirosin)
- 1401-69-0(Tylosin)
- 11032-98-7(Desmycosin)
- 1405-53-4(Tylosin Phosphate)
- 63428-13-7(Tylvalosin tartrate)
- 55297-95-5(Tiamulin)
- 2567503-40-4(4-1-(1H-1,2,3,4-tetrazol-5-yl)butan-2-ylaniline)
- 1240935-82-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide)

